アザフェン

概要

科学的研究の応用

Azaphen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Medicine: Used in clinical research to explore its antidepressant and sedative effects.

Industry: Employed in the development of new antidepressant medications and related compounds.

作用機序

アザフェンは、気分調節に関与する神経伝達物質であるセロトニンの再取り込みを阻害することによって、主にその効果を発揮します . セロトニンの再取り込みを阻害することにより、アザフェンはシナプス間隙におけるその利用可能性を高め、それによってセロトニン神経伝達を強化します。このメカニズムは、他の選択的セロトニン再取り込み阻害薬(SSRI)と似ています。 さらに、アザフェンは、その抗ヒスタミン活性のために鎮静効果がある可能性があります .

類似化合物の比較

類似化合物

フルアキシン: セロトニンの再取り込み阻害作用が類似している、もう1つの三環系抗うつ薬です。

チアネプチン: セロトニンのレベルに影響を与えるが、異なるメカニズムを介する、非定型抗うつ薬です。

パロキセチン: 抗うつ効果が類似している、選択的セロトニン再取り込み阻害薬です.

独自性

アザフェンは、他の三環系抗うつ薬では一般的に見られない、抗うつ効果と鎮静効果の組み合わせが特徴です。 セロトニンの再取り込みと潜在的な抗ヒスタミン活性の両方に及ぼすその二重作用は、同クラスの他の化合物とは異なります .

生化学分析

Biochemical Properties

Azaphen plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This inhibition is achieved through its interaction with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, Azaphen prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and prolonged neurotransmission.

Cellular Effects

Azaphen influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell signaling pathways by increasing the availability of serotonin, which in turn activates serotonin receptors on postsynaptic neurons . This activation can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood. Additionally, Azaphen has been shown to affect the number of rosette-forming cells in the mouse spleen, indicating its potential impact on the immune system .

Molecular Mechanism

The molecular mechanism of Azaphen involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Azaphen’s interaction with SERT is crucial for its antidepressant effects, as it prolongs the action of serotonin on postsynaptic receptors, leading to improved mood and reduced symptoms of depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azaphen have been observed to change over time. Studies have shown that Azaphen is stable under recommended storage conditions and maintains its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of Azaphen vary with different dosages in animal models. At therapeutic doses, Azaphen effectively inhibits the reuptake of serotonin and exhibits antidepressant effects . At higher doses, it may cause toxic or adverse effects, including alterations in liver enzyme levels and potential hepatotoxicity . Threshold effects have been observed, indicating that careful dosage management is essential to avoid toxicity while achieving therapeutic benefits.

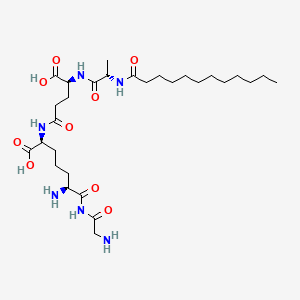

Metabolic Pathways

Azaphen is involved in metabolic pathways that include its biotransformation in the liver. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of Azaphen. Understanding the metabolic pathways of Azaphen is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Azaphen is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is absorbed into the bloodstream and distributed to various tissues, including the brain, where it exerts its antidepressant effects. The distribution of Azaphen is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of Azaphen is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on the presynaptic neuron . This localization is essential for its function as a serotonin reuptake inhibitor. Additionally, Azaphen may undergo post-translational modifications that affect its activity and targeting to specific cellular compartments .

準備方法

合成経路と反応条件

アザフェンは、その三環式構造の形成を含む一連の化学反応を通じて合成されます。 合成経路は通常、5-メチル-3-(4-メチルピペラジン-1-イル)ピリダジノ[3,4-b][1,4]ベンゾキサジンと塩酸の反応を含み、塩酸塩を形成します .

工業生産方法

工業的な設定では、アザフェンの生産は、純度と一貫性を確保するために制御された条件下での大規模化学合成を含みます。 このプロセスには、ジメチルスルホキシド(DMSO)などの溶媒の使用が含まれ、化合物の溶解を助けるために加熱または超音波処理が必要になる場合があります .

化学反応の分析

反応の種類

アザフェンは、次のようなさまざまな化学反応を起こします。

酸化: アザフェンは特定の条件下で酸化され、異なる酸化生成物を形成することができます。

還元: この化合物は還元され、対応する還元誘導体を形成することができます。

置換: アザフェンは、官能基が他の基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

アザフェンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応は、通常、目的の生成物が形成されるように、制御された温度とpH条件下で行われます。

形成される主要な生成物

アザフェンの反応から形成される主要な生成物は、特定の反応条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります。

科学研究への応用

アザフェンは、次のような幅広い科学研究への応用があります。

化学: 三環系抗うつ薬とその化学的性質に関する研究におけるモデル化合物として使用されます。

生物学: 神経伝達物質系、特にセロトニンとγ-アミノ酪酸(GABA)の取り込みに対する影響について調査されています.

医学: 臨床研究において、その抗うつ効果と鎮静効果を調べるために使用されています.

産業: 新しい抗うつ薬および関連化合物の開発に使用されています。

類似化合物との比較

Similar Compounds

Fluacizine: Another tricyclic antidepressant with similar serotonin reuptake inhibition properties.

Tianeptine: An atypical antidepressant that also affects serotonin levels but through different mechanisms.

Paroxetine: A selective serotonin reuptake inhibitor with similar antidepressant effects.

Uniqueness

Azaphen is unique in its combination of antidepressant and sedative effects, which is not commonly observed in other tricyclic antidepressants. Its dual action on serotonin reuptake and potential antihistamine activity distinguishes it from other compounds in its class .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Azaphen can be achieved through a multistep process starting from 2-aminobenzoic acid.", "Starting Materials": [ "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "nitrobenzene", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzoic acid with nitrobenzene in the presence of sulfuric acid to form 4-nitro-2-aminobenzoic acid.", "Step 2: Reduction of 4-nitro-2-aminobenzoic acid with iron and hydrochloric acid to form 4-amino-2-aminobenzoic acid.", "Step 3: Acetylation of 4-amino-2-aminobenzoic acid with acetic anhydride and sodium acetate in the presence of sulfuric acid to form N-acetyl-4-amino-2-aminobenzoic acid.", "Step 4: Cyclization of N-acetyl-4-amino-2-aminobenzoic acid with sodium hydroxide in ethanol to form Azaphen.", "Step 5: Purification of Azaphen by recrystallization from water." ] } | |

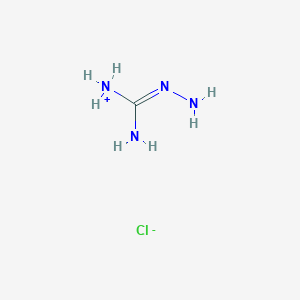

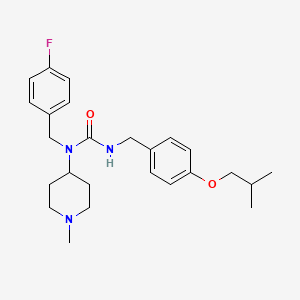

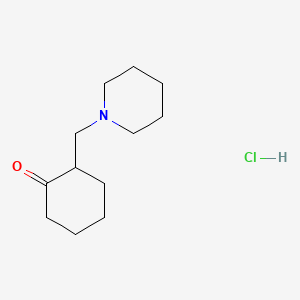

CAS番号 |

24853-80-3 |

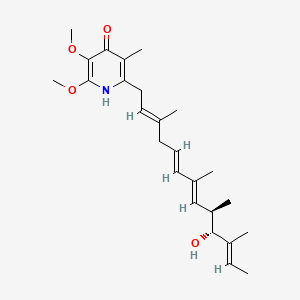

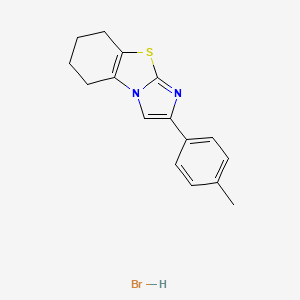

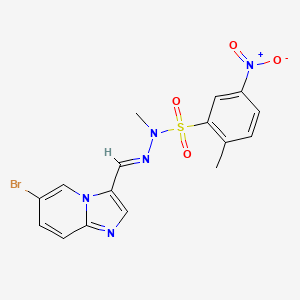

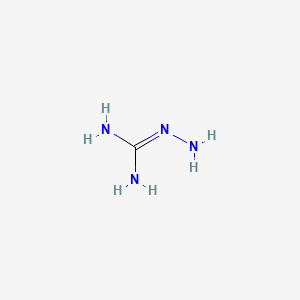

分子式 |

C16H20ClN5O |

分子量 |

333.81 g/mol |

IUPAC名 |

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride |

InChI |

InChI=1S/C16H19N5O.ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;/h3-6,11H,7-10H2,1-2H3;1H |

InChIキー |

JVONTAXIALFQJM-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl |

正規SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl |

外観 |

Solid powder |

| 24853-80-3 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(4-methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine azafen azaphen azaphen monohydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

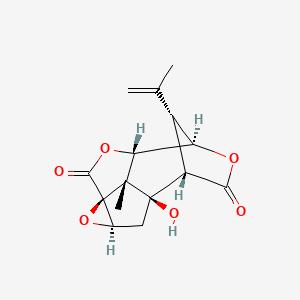

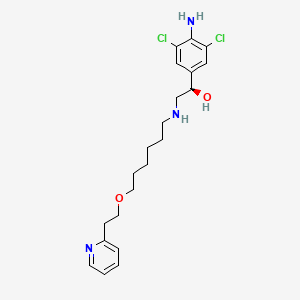

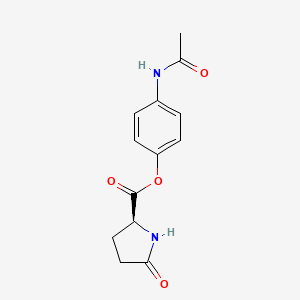

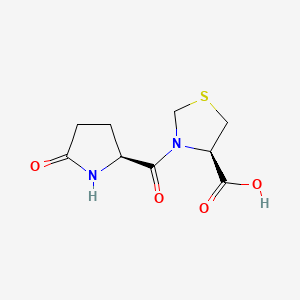

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)